molecular formula C23H23NO5 B2358206 (Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951936-28-0

(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2358206
CAS RN: 951936-28-0
M. Wt: 393.439
InChI Key: REIFKPCIKBPVCS-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzofuran and an oxazine ring. Benzofurans are a class of organic compounds that are known for their various biological activities . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen in the ring.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzofuran and oxazine rings. This could potentially be achieved through a series of reactions including condensation, cyclization, and possibly a substitution reaction to introduce the methoxy group .


Chemical Reactions Analysis

As an organic compound, this molecule could undergo a variety of chemical reactions. The benzofuran ring might undergo electrophilic aromatic substitution reactions, while the oxazine ring could potentially be involved in reactions with nucleophiles .

Scientific Research Applications

Synthesis and Applications of Benzoxazine Derivatives

Benzoxazine derivatives are recognized for their utility in creating polymers with outstanding thermal, mechanical, and chemical properties. Research by Wang et al. on fully bio-based benzoxazine monomers demonstrates the potential for sustainable polymer synthesis. The study explores the copolymerization of benzoxazine monomers derived from guaiacol and furfurylamine, highlighting their beneficial effects on the curing process and thermal properties of the resulting copolymers. This research indicates the potential of benzoxazine derivatives for developing new materials with desirable properties for various applications (Wang et al., 2012).

Potential in Drug Discovery

Benzoxazine and benzofuran derivatives are also explored in medicinal chemistry for their potential therapeutic effects. A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents reveals the structural versatility and potential pharmacological applications of these heterocycles. The compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of these structures (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

Further, benzoxazine derivatives have been evaluated for their antimicrobial and anticancer activities. Mathew et al. synthesized dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives via an eco-friendly synthesis method and tested them for antimicrobial efficacy. Preliminary results indicated significant in vitro effects against pathogenic fungi and bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Mathew et al., 2010).

properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-26-19-7-3-2-5-15(19)11-21-22(25)17-8-9-20-18(23(17)29-21)13-24(14-28-20)12-16-6-4-10-27-16/h2-3,5,7-9,11,16H,4,6,10,12-14H2,1H3/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFKPCIKBPVCS-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.